molecular formula C13H11NO3 B2610361 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid CAS No. 886361-19-9

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B2610361
CAS No.: 886361-19-9
M. Wt: 229.235
InChI Key: IIYIMZHXXGPZGB-UHFFFAOYSA-N
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Description

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-methylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through Friedel-Crafts acylation. This involves the reaction of the pyrrole with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrrole ring using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic Acid: Shares the 4-methylbenzoyl group but lacks the pyrrole ring.

    1H-Pyrrole-2-carboxylic Acid: Contains the pyrrole ring and carboxylic acid group but lacks the 4-methylbenzoyl group.

    4-(4-Methylphenyl)-1H-pyrrole-2-carboxylic Acid: Similar structure but with a phenyl group instead of a benzoyl group.

Uniqueness

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid is unique due to the combination of the 4-methylbenzoyl group and the pyrrole ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)12(15)10-6-11(13(16)17)14-7-10/h2-7,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYIMZHXXGPZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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